

A Comparative Guide to Cyclopentane-1,1-dicarboxylic Acid: Properties and Alternatives

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Compound of Interest

Compound Name: Cyclopentane-1,1-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and potential applications of **Cyclopentane-1,1-dicarboxylic acid**, alongside relevant alternative dicarboxylic acids. The data presented is intended to assist researchers in selecting the appropriate building blocks for their specific needs in synthesis and drug discovery.

Physicochemical Properties: A Comparative Analysis

Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid, possesses unique structural features that influence its physical and chemical characteristics. Understanding these properties is crucial for its application in various chemical transformations. A comparison with its isomers and other cyclic dicarboxylic acids highlights these distinctions.

| Property | Cyclopentane-1,1-dicarboxylic acid | cis-Cyclopentane-1,2-dicarboxylic acid | (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | Cyclopentanecarboxylic acid |
|-------------------|---|--|--|--|
| Molecular Formula | C ₇ H ₁₀ O ₄ | C ₇ H ₁₀ O ₄ | C ₇ H ₁₀ O ₄ | C ₆ H ₁₀ O ₂ |
| Molecular Weight | 158.15 g/mol [1] | 158.15 g/mol | 158.15 g/mol [1] | 114.14 g/mol [1] |
| Melting Point | 187 °C[1] | 132-136 °C | 121 °C[1] | -7 °C |
| Boiling Point | 368.9 °C at 760 mmHg | Not available | 243.22 °C (estimated)[1] | 212 °C |
| pKa ₁ | Not available | 4.43 (at 25 °C) | 4.26 (at 25 °C)[1] | Not applicable |
| pKa ₂ | Not available | 6.67 (at 25 °C) | 5.51 (at 25 °C)[1] | Not applicable |
| Solubility | Soluble in organic solvents. | Moderately soluble in water, soluble in chloroform and methanol. | Slightly soluble in water and chloroform when heated.[1] | Moderately soluble in water, soluble in ethanol and ether. |
| LogP | 0.716 | 0.5719 | Not available | 1.3 |

Applications in Synthesis and Medicinal Chemistry

Cyclopentane derivatives are valuable scaffolds in medicinal chemistry, appearing in the core structures of various drugs, including steroids and prostaglandins.[2] The rigid cyclopentane ring allows for precise spatial orientation of functional groups, which is critical for binding to biological targets.

1. Synthesis of Spiro Compounds:

Cyclopentane-1,1-dicarboxylic acid is a key precursor for the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. Spiro-β-lactams, in particular, have garnered significant interest due to their potential as antimicrobial

and anti-HIV agents.[3][4] The geminal dicarboxylic acid moiety allows for the construction of the spirocyclic framework.

2. Bioisosteric Replacement in Drug Design:

Derivatives of cyclopentane dicarboxylic acids, such as cyclopentane-1,2-diones and cyclopentane-1,3-diones, have been investigated as bioisosteres for the carboxylic acid functional group.[2][5][6] Bioisosteric replacement is a strategy in drug design to modify a lead compound's physicochemical properties and biological activity by replacing a functional group with another that has similar steric and electronic characteristics. In the context of thromboxane A2 receptor antagonists, these cyclopentane derivatives have shown promise in mimicking the interactions of a carboxylic acid with the receptor.[2][5][6]

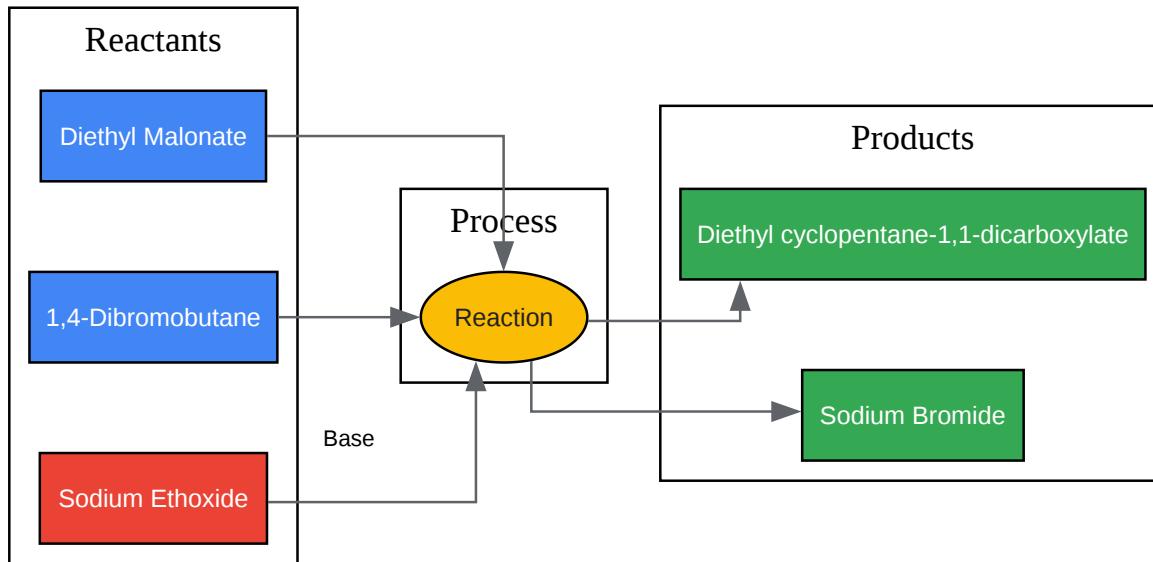
Experimental Protocols

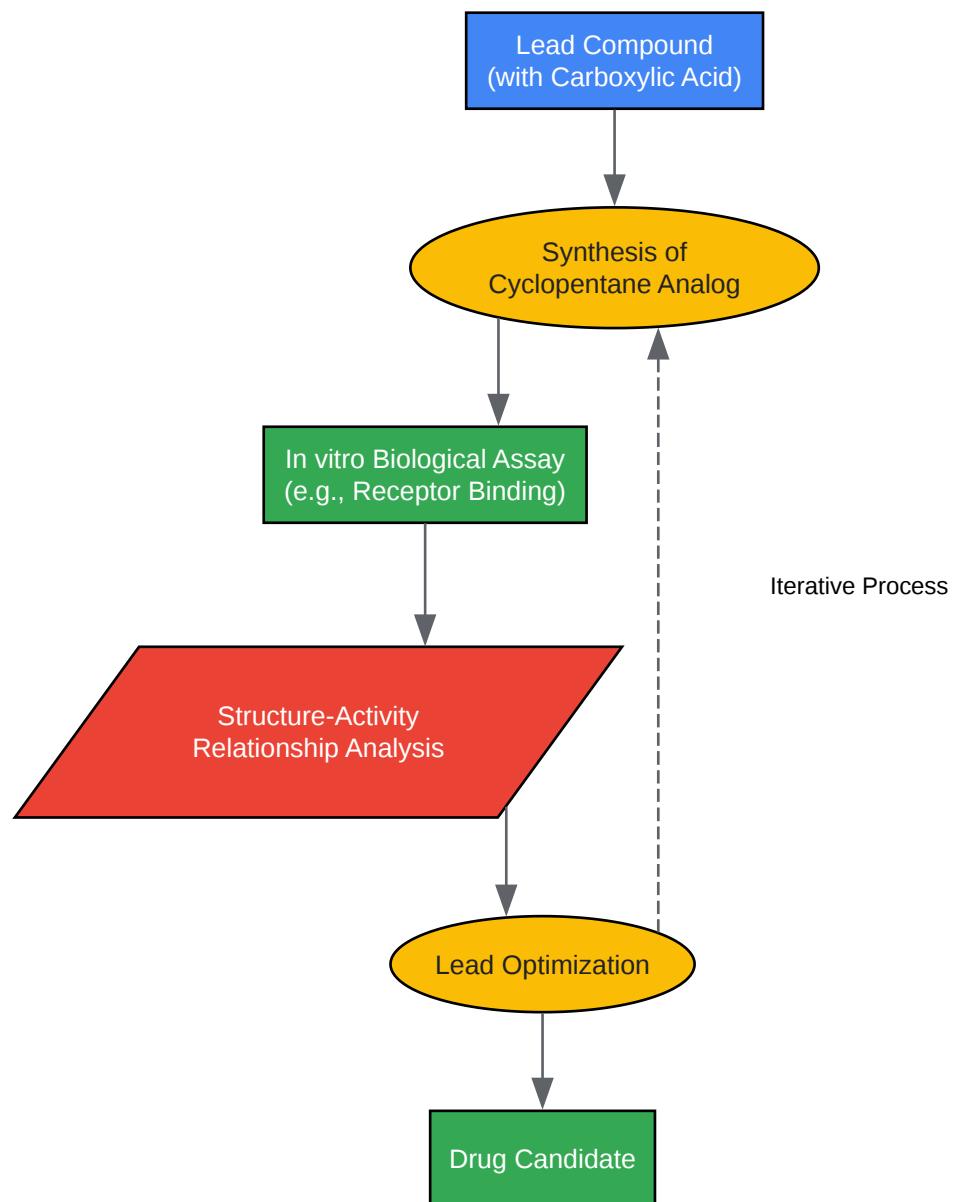
Detailed experimental procedures are essential for the successful application of these compounds. Below are representative protocols for the synthesis of key intermediates.

Synthesis of Diethyl cyclopentane-1,1-dicarboxylate

This protocol describes a common method for synthesizing the diethyl ester of **Cyclopentane-1,1-dicarboxylic acid**, a versatile intermediate for further chemical modifications.

DOT Script:





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